molecular formula C19H21F3N4O2 B2879291 4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-44-0

4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2879291
CAS RN: 1797737-44-0
M. Wt: 394.398
InChI Key: NSRKHRRRINGFOO-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound , due to its complex structure, is involved in various synthetic and structural analysis research efforts. One study focuses on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating the potential utility of triazole derivatives in creating new classes of pseudopeptidic compounds (Sañudo et al., 2006). Another research article examines the crystal and molecular structures of two triazole derivatives, highlighting the significance of π-electron delocalization within the triazole ring and its impact on compound stability and reactivity (Boechat et al., 2010).

Enzymatic Inhibition Studies

Triazole derivatives, including the compound , are explored for their potential as inhibitors of human carbonic anhydrase isozymes. A study showcases the inhibition of isozymes I, II, IX, and XII, indicating low nanomolar activity and suggesting therapeutic potentials in addressing diseases associated with these enzymes (Alafeefy et al., 2015).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of antimicrobial activity of triazole derivatives underscore their potential in developing new antimicrobial agents. A study by Vankadari et al. (2013) highlights the synthesis of novel phenyl-1,3,4-oxadiazoles with significant antibacterial and moderate antifungal activities, supported by molecular docking studies to understand their mechanism of action (Vankadari et al., 2013).

Neuroleptic Activities

Research into the receptor binding studies of piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, including structures similar to the compound of interest, demonstrates their potential for antipsychotic activity. These studies suggest the importance of molecular geometries in determining receptor binding affinities and the therapeutic potential of these compounds in treating psychiatric disorders (Remy et al., 1983).

properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-24-18(28)26(15-5-6-15)16(23-24)12-7-9-25(10-8-12)17(27)13-3-2-4-14(11-13)19(20,21)22/h2-4,11-12,15H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKHRRRINGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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